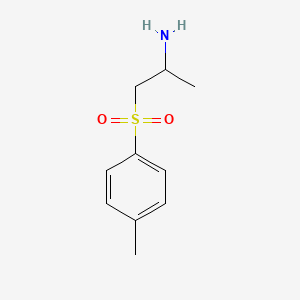

1-(4-Methylbenzenesulfonyl)propan-2-amine

Description

1-(4-Methylbenzenesulfonyl)propan-2-amine is an organic compound characterized by a benzene ring substituted with a methyl group and a sulfonyl group attached to a propan-2-amine moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-8-3-5-10(6-4-8)14(12,13)7-9(2)11/h3-6,9H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXXAOXFOLCNBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzenesulfonyl)propan-2-amine can be synthesized through several methods, including:

Nucleophilic Substitution Reaction: Starting with 4-methylbenzenesulfonyl chloride and reacting it with propan-2-amine under basic conditions.

Reductive Amination: Reacting 4-methylbenzenesulfonyl chloride with propan-2-one followed by reductive amination using reducing agents like sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzenesulfonyl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the amine group to an amide or nitro group.

Reduction: Reduction reactions can reduce the sulfonyl group to a sulfide.

Substitution: Substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.

Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Using nucleophiles like sodium azide or halides under acidic or basic conditions.

Major Products Formed:

Oxidation: Amides, nitro compounds.

Reduction: Sulfides.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Activity

Recent studies have highlighted the potential of 1-(4-Methylbenzenesulfonyl)propan-2-amine derivatives in combating bacterial infections. For instance, compounds structurally related to this amine have shown significant antibacterial effects against Gram-positive bacteria, including multidrug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). A study demonstrated that certain derivatives inhibited bacterial growth at low micromolar concentrations, indicating their promise as new antibacterial agents .

Table 1: Antibacterial Efficacy of Related Compounds

| Compound | MIC (μg/ml) | Activity Against |

|---|---|---|

| CPD20 | 2.5 | MRSA |

| CPD21 | 5 | S. aureus |

| CPD22 | 10 | S. pyogenes |

Biocatalytic Applications

Synthesis of Enantiopure Compounds

1-(4-Methylbenzenesulfonyl)propan-2-amine can serve as a substrate in the synthesis of enantiopure compounds through biocatalysis. Recent research utilized immobilized whole-cell biocatalysts with transaminase activity to produce novel disubstituted amines. This method is particularly valuable for generating drug-like compounds with specific stereochemistry, which is crucial for their therapeutic efficacy .

Table 2: Biocatalytic Conversion Rates

| Enzyme | Amine Donor | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| ArR-TA | Isopropylamine | 27.8 | >99 (R) |

| AtR-TA | sec-Butylamine | 83.0 | >99 (R) |

Material Science Applications

Polymer Chemistry

The sulfonamide group in 1-(4-Methylbenzenesulfonyl)propan-2-amine contributes to its utility in polymer chemistry, where it can be used as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled study, various derivatives of 1-(4-Methylbenzenesulfonyl)propan-2-amine were tested against clinical strains of bacteria. The results indicated that certain compounds exhibited minimal inhibitory concentrations comparable to traditional antibiotics, suggesting their potential role as alternatives in antibiotic therapy .

Case Study 2: Biocatalytic Synthesis

A research team successfully employed transaminases to convert racemic mixtures of amines into their enantiopure forms using 1-(4-Methylbenzenesulfonyl)propan-2-amine as a precursor. This process not only increased the yield of the desired product but also demonstrated the efficiency of biocatalysis in pharmaceutical synthesis .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

Molecular Targets: The amine group can interact with enzymes and receptors, influencing biological processes.

Pathways Involved: Involvement in metabolic pathways and signaling cascades, affecting cellular functions.

Comparison with Similar Compounds

1-(4-Methylbenzenesulfonyl)propan-2-amine is compared with other similar compounds to highlight its uniqueness:

Similar Compounds: 4-Methylbenzenesulfonyl chloride, 4-methylbenzenesulfonyl fluoride, 4-methylbenzenesulfonic acid.

Uniqueness: The presence of the amine group in 1-(4-Methylbenzenesulfonyl)propan-2-amine provides distinct chemical reactivity and biological activity compared to its analogs.

This comprehensive overview provides a detailed understanding of 1-(4-Methylbenzenesulfonyl)propan-2-amine, its preparation, reactions, applications, and comparison with similar compounds

Biological Activity

1-(4-Methylbenzenesulfonyl)propan-2-amine, also known as a sulfonamide derivative, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

1-(4-Methylbenzenesulfonyl)propan-2-amine features a propan-2-amine backbone substituted with a 4-methylbenzenesulfonyl group. This structural modification is significant for its interaction with biological targets.

Biological Activities

The biological activities of 1-(4-Methylbenzenesulfonyl)propan-2-amine can be categorized into several key areas:

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties by inhibiting bacterial folate synthesis. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2.5 µg/ml |

| Escherichia coli | 5 µg/ml |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 6.58 µg/ml |

These findings suggest that 1-(4-Methylbenzenesulfonyl)propan-2-amine may serve as a lead compound for developing new antibacterial agents targeting resistant strains .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has been observed to inhibit cell proliferation and migration in melanoma cells through the modulation of the PI3K/NF-κB signaling pathway.

| Cell Line | Effect Observed |

|---|---|

| A375 | Induced G2/M phase arrest; increased apoptosis by up to 61.4% after 48 hours |

| LNCaP | Significant reduction in cell viability |

The compound's ability to induce cell cycle arrest and apoptosis highlights its potential as an anticancer agent .

The mechanism by which 1-(4-Methylbenzenesulfonyl)propan-2-amine exerts its effects involves several pathways:

- Inhibition of Folate Synthesis : Similar to other sulfonamides, it competes with para-aminobenzoic acid (PABA), disrupting bacterial folate metabolism.

- Modulation of Cell Signaling Pathways : The compound affects the PI3K/NF-κB pathway, leading to decreased expression of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 1-(4-Methylbenzenesulfonyl)propan-2-amine:

- Antimicrobial Efficacy : A study reported that derivatives similar to this compound displayed potent activity against MRSA, suggesting that modifications can enhance efficacy against resistant strains .

- Cytotoxicity in Cancer Models : Research has shown that modifications in the sulfonamide structure can lead to enhanced cytotoxicity against prostate cancer cells, indicating a promising avenue for further exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.